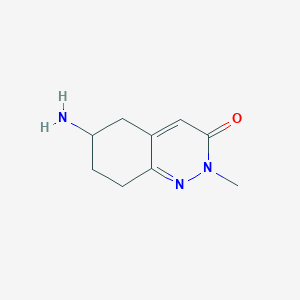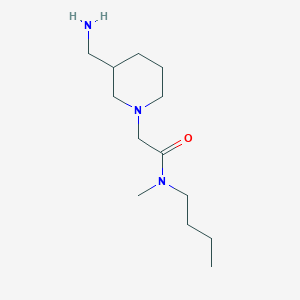![molecular formula C10H10ClN3O B1488882 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249839-79-9](/img/structure/B1488882.png)
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CMTM, is a chemical compound that has been studied for its potential applications in scientific research. CMTM is a member of the triazole family of compounds, which are characterized by the presence of three nitrogen atoms in their chemical structure. This compound has been studied for its ability to act as an inhibitor of certain enzymes, and its potential applications in the laboratory setting.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography :
- A study by Dong and Huo (2009) discussed the synthesis of a similar compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, and its crystal structure was determined using X-ray diffraction (Dong & Huo, 2009).
Catalytic Applications :
- Ozcubukcu et al. (2009) reported the use of a similar triazolylmethanol compound as a catalyst in Huisgen 1,3-dipolar cycloadditions, demonstrating its effectiveness in facilitating these chemical reactions (Ozcubukcu et al., 2009).
Structural Analysis and Inhibition Activity :
- The crystal structures of compounds containing triazol-4-yl methanol, including variants with slight modifications, have been reported, revealing insights into their molecular conformation and potential activity as α-glycosidase inhibitors (Gonzaga et al., 2016).
Molecular Interactions and Synthesis :
- Ahmed et al. (2020) studied the synthesis and molecular interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, examining the influence of various substituents on the interaction energy in these compounds (Ahmed et al., 2020).
Antimicrobial Activity :
- Sunitha et al. (2017) synthesized novel benzofuran-based 1,2,3-triazoles, demonstrating high antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sunitha et al., 2017).
Corrosion Inhibition :
- Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their effectiveness in this application (Ma et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds with an indazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interfere with photosynthesis . This suggests that [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives, which share structural similarities with this compound, have been found to exhibit a wide variety of biological properties . This suggests that [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown inhibitory activity against influenza a and potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . This suggests that [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol might also exhibit similar effects.
Eigenschaften
IUPAC Name |
[1-(3-chloro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGPNHUIJMEQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)
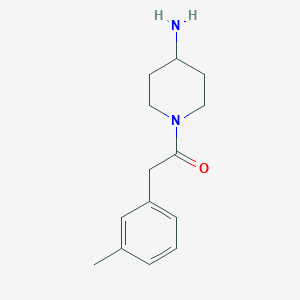
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)

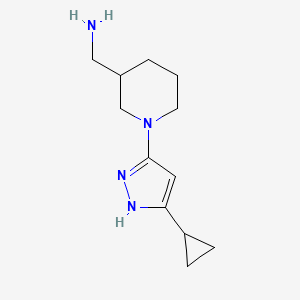
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
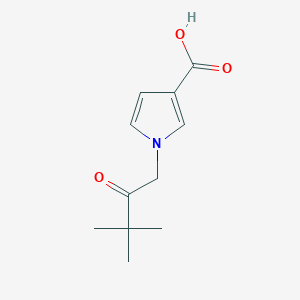


![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)
